7,7-Difluorocholestanol
Description
7,7-Difluorocholestanol is a fluorinated derivative of cholestanol, a saturated analog of cholesterol. Fluorination is a common strategy in medicinal chemistry to improve drug-like properties, and this compound serves as a valuable tool for studying membrane dynamics, lipid-protein interactions, and sterol metabolism .
Properties
CAS No. |
111300-79-9 |
|---|---|
Molecular Formula |
C27H46F2O |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(3S,5R,8R,9S,10S,13R,14S,17R)-7,7-difluoro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46F2O/c1-17(2)7-6-8-18(3)21-9-10-22-24-23(12-14-26(21,22)5)25(4)13-11-20(30)15-19(25)16-27(24,28)29/h17-24,30H,6-16H2,1-5H3/t18-,19-,20+,21-,22+,23+,24+,25+,26-/m1/s1 |
InChI Key |
XRKOSUXXQLHKFI-GVGILINXSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)(F)F)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)(F)F)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)(F)F)C |
Synonyms |
7,7-difluorocholestanol |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 7,7-Difluorocholestanol with structurally related cholestanol and cholesterol derivatives, focusing on molecular features, stability, and applications.
Structural and Functional Group Analysis
*Calculated based on cholestanol structure with two hydrogens replaced by fluorine.
Key Observations:
- Fluorination vs. Hydroxylation: The electronegative fluorine atoms in this compound increase polarity compared to cholestanol but reduce hydrogen-bonding capacity relative to 7-Alpha-Hydroxycholesterol. This affects interactions with enzymes like cytochrome P450 .
- Stability : Fluorination enhances resistance to oxidative degradation compared to 7-DHC, which contains a reactive Δ7 double bond prone to UV-induced isomerization .
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